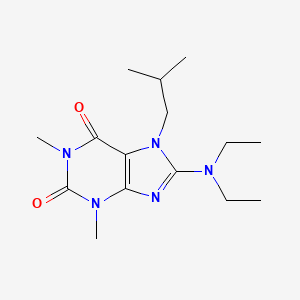![molecular formula C21H25N5O2 B2602535 3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899967-00-1](/img/structure/B2602535.png)
3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an unexpected oxidative radical cyclization of 3(5)-aminoazoles and aromatic aldehydes with di-tert-butyl peroxide (DTBP) is described . This established protocol enables the assembly of privileged 7-methylpyrazolo[1,5-a]pyrimidines as well as 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines with excellent regioselectivity and functional group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. The solubility, density, melting point, boiling point, and other properties would need to be determined experimentally.Scientific Research Applications
- The compound’s structural features suggest potential anticancer activity. Researchers are investigating its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Early studies indicate that it may interfere with cell cycle progression or induce apoptosis in cancer cells .
- Inflammation plays a crucial role in various diseases. Scientists are exploring whether this compound can modulate inflammatory pathways, potentially leading to novel anti-inflammatory drugs. Its unique structure may interact with specific receptors or enzymes involved in inflammation .
- The central nervous system is a target for drug discovery. Researchers are evaluating whether this compound has neuroprotective effects or can mitigate neurodegenerative conditions. Its ability to cross the blood-brain barrier is of interest .
- Cardiovascular diseases remain a global health concern. Investigations are ongoing to determine if this compound affects blood pressure, vascular function, or platelet aggregation. Its potential as an antiplatelet agent or vasodilator is being explored .
- Given its structural resemblance to certain antidiabetic drugs, researchers are studying whether it can regulate glucose metabolism, improve insulin sensitivity, or prevent complications associated with metabolic syndrome .
- Chemists are intrigued by the compound’s scaffold for designing analogs with improved properties. Medicinal chemists explore modifications to enhance bioavailability, selectivity, and pharmacokinetics .
- Computational approaches play a vital role. Researchers use molecular dynamics simulations and docking studies to predict binding interactions with specific protein targets. These insights guide experimental design .
- The compound’s novelty and potential applications drive patent filings. Analyzing existing patents and patent applications provides valuable information on its commercial viability and competitive landscape .
Anticancer Research
Anti-inflammatory Properties
Neurological Disorders
Cardiovascular Applications
Metabolic Syndrome and Diabetes
Chemical Synthesis and Medicinal Chemistry
Molecular Modeling and Docking Studies
Patent Landscape and Intellectual Property
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
properties
IUPAC Name |
3-cyclopentyl-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-7-9-17(11-15(14)2)26-20-18(12-23-26)21(28)25(13-22-20)24-19(27)10-8-16-5-3-4-6-16/h7,9,11-13,16H,3-6,8,10H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJKCVWLEVFGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2602452.png)




![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)


![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)
![[2-oxo-2-(4-phenoxyanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602466.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2602467.png)


![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)